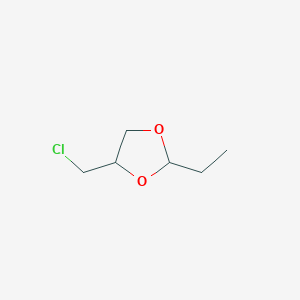
4-(Chloromethyl)-2-ethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-ethyl-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
4-(Chloromethyl)-2-ethyl-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. The compound can be utilized to synthesize:
- Pharmaceutical intermediates: It plays a role in the synthesis of bioactive compounds and pharmaceuticals due to its ability to undergo further transformations.
- Agrochemicals: The compound can be modified to create active ingredients for pesticides and herbicides.
Pharmaceutical Applications
The compound is particularly notable in the pharmaceutical industry for its role as an intermediate in the synthesis of various drugs. It has been reported that derivatives of this compound can be used to synthesize:
- Antihypertensive agents: Its derivatives are involved in the production of medications targeting high blood pressure.
- Antibiotics: The compound can be transformed into precursors for penicillin and cephalosporin antibiotics, enhancing its significance in medicinal chemistry .
Polymer Chemistry
In polymer science, this compound is utilized as a solvent and reagent:
- Polymerization Reactions: It can act as a monomer or co-monomer in the production of polyfunctional polymers. For instance, copolymerization with maleic anhydride has been documented to yield useful polymeric materials .
- Solvent Applications: The compound is considered as an alternative solvent for various polymerization processes due to its lower toxicity compared to traditional solvents like dichloroethane .
Case Study 1: Synthesis of Antihypertensive Agents
Research has demonstrated that this compound can be effectively used to synthesize specific antihypertensive agents through nucleophilic substitution reactions. The chloromethyl group facilitates the introduction of amine groups, which are crucial for the biological activity of these compounds.
Case Study 2: Development of Antibiotic Precursors
A study focused on synthesizing beta-lactam antibiotics highlighted the utility of this compound as a key intermediate. The compound was converted into a beta-lactam structure through a series of reactions involving nucleophiles that attacked the electrophilic chloromethyl group.
属性
IUPAC Name |
4-(chloromethyl)-2-ethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-6-8-4-5(3-7)9-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVSSQQQAZRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














